

# Application Notes and Protocols for Assessing CC-115 Activity

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

#### Introduction:

CC-115 is a potent and selective dual inhibitor of mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2][3] It exhibits anti-proliferative and pro-apoptotic activity in a wide range of cancer cell lines by simultaneously targeting two critical cellular pathways: the mTOR signaling cascade, which is a central regulator of cell growth and metabolism, and the DNA damage repair (DDR) pathway, specifically the non-homologous end joining (NHEJ) machinery.[1][4][5] These application notes provide detailed protocols for assessing the in vitro activity of CC-115.

#### Mechanism of Action:

CC-115 inhibits both mTORC1 and mTORC2 complexes, as evidenced by the decreased phosphorylation of their respective downstream effectors, S6 ribosomal protein and AKT at serine 473.[1] Concurrently, CC-115 inhibits the kinase activity of DNA-PK, a key enzyme in the NHEJ pathway for repairing DNA double-strand breaks. This leads to the suppression of DNA-PK autophosphorylation at serine 2056 and the subsequent impairment of DNA repair.[1][4][5] The dual inhibition of these pathways results in potent anti-tumor activity.[1][4][5]

## **Data Presentation**



Table 1: In Vitro Inhibitory Activity of CC-115

| Target          | Assay Type                      | IC50 (nM) |
|-----------------|---------------------------------|-----------|
| mTOR            | Cell-Free Kinase Assay          | 21        |
| DNA-PK          | Cell-Free Kinase Assay          | 13        |
| pS6 (S235/236)  | Cellular Assay (NCI-H441 cells) | 160       |
| pAKT (S473)     | Cellular Assay (NCI-H441 cells) | 136       |
| pDNA-PK (S2056) | Cellular Assay (NCI-H441 cells) | 2600      |

Data compiled from Tsuji et al., Oncotarget, 2017.[1]

# Signaling Pathway and Experimental Workflow Diagrams





Click to download full resolution via product page

Caption: CC-115 inhibits both mTORC1 and mTORC2 signaling pathways.





Click to download full resolution via product page

Caption: CC-115 inhibits DNA-PKcs autophosphorylation, a key step in NHEJ.





Click to download full resolution via product page

Caption: Workflow for the comprehensive assessment of CC-115 activity.

## Experimental Protocols In Vitro Kinase Activity Assays

Objective: To determine the direct inhibitory effect of CC-115 on the enzymatic activity of mTOR and DNA-PK.

### A. mTOR Kinase Assay

- Materials:
  - Recombinant human mTOR enzyme
  - GST-4E-BP1 substrate
  - Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl<sub>2</sub>, 2 mM DTT)
  - ATP
  - CC-115 (or other inhibitors)
  - ADP-Glo™ Kinase Assay kit (Promega) or similar



- 384-well plates
- Protocol:
  - Prepare serial dilutions of CC-115 in kinase assay buffer.
  - In a 384-well plate, add the mTOR enzyme to each well.
  - Add the CC-115 dilutions or vehicle control to the respective wells.
  - Initiate the kinase reaction by adding a mixture of GST-4E-BP1 substrate and ATP.
  - Incubate the plate at 30°C for 60 minutes.
  - Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase
     Assay kit according to the manufacturer's instructions.
  - Calculate the percent inhibition for each CC-115 concentration and determine the IC<sub>50</sub> value.

### B. DNA-PK Kinase Assay

- Materials:
  - Purified human DNA-PK holoenzyme (DNA-PKcs and Ku70/80)
  - DNA-PK peptide substrate
  - DNA-PK reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA, 50 μM
     DTT)
  - Calf thymus DNA (as a DNA activator)
  - ATP
  - CC-115 (or other inhibitors)
  - ADP-Glo™ Kinase Assay kit (Promega) or similar



- 384-well plates
- Protocol:
  - Prepare serial dilutions of CC-115 in DNA-PK reaction buffer.
  - In a 384-well plate, add the DNA-PK enzyme and calf thymus DNA to each well.
  - Add the CC-115 dilutions or vehicle control.
  - Initiate the reaction by adding a mixture of the peptide substrate and ATP.
  - Incubate at room temperature for 60 minutes.
  - Measure ADP production using the ADP-Glo™ Kinase Assay kit.
  - Determine the IC<sub>50</sub> value of CC-115 for DNA-PK.

## **Cell-Free Non-Homologous End Joining (NHEJ) Assay**

Objective: To assess the ability of CC-115 to inhibit the ligation of DNA double-strand breaks in a reconstituted system.

- Materials:
  - Nuclear extracts from a suitable cancer cell line (e.g., MCF7)
  - Linearized plasmid DNA (e.g., pBluescript linearized with a restriction enzyme)
  - NHEJ reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl<sub>2</sub>, 1 mM ATP,
     1 mM DTT)
  - CC-115 (or other inhibitors)
  - Agarose gel electrophoresis system
  - DNA staining dye (e.g., SYBR Green)
- Protocol:



- Prepare nuclear extracts from the chosen cell line.
- Set up the NHEJ reaction by combining the nuclear extract, linearized plasmid DNA, and NHEJ reaction buffer.
- Add serial dilutions of CC-115 or vehicle control to the reactions.
- Incubate the reactions at 37°C for 2 hours.
- Stop the reaction by adding EDTA and deproteinizing the samples.
- Analyze the DNA products by agarose gel electrophoresis.
- Stain the gel with a DNA dye and visualize the formation of DNA multimers (dimers, trimers, etc.), which indicate successful end-joining.
- Quantify the band intensities to determine the extent of NHEJ inhibition.

## **Cellular Assays**

A. Western Blotting for mTOR and DNA-PK Pathway Inhibition

Objective: To measure the effect of CC-115 on the phosphorylation of key downstream targets of mTOR and DNA-PK in intact cells.

- Materials:
  - Cancer cell line of interest (e.g., NCI-H441, HT29)
  - Cell culture medium and supplements
  - o CC-115
  - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
  - Primary antibodies: anti-pS6 (S235/236), anti-total S6, anti-pAKT (S473), anti-total AKT, anti-pDNA-PKcs (S2056), anti-total DNA-PKcs, and a loading control (e.g., anti-β-actin).
  - HRP-conjugated secondary antibodies



- Chemiluminescent substrate
- SDS-PAGE and Western blotting equipment
- Protocol:
  - Seed cells in multi-well plates and allow them to adhere overnight.
  - Treat the cells with various concentrations of CC-115 for the desired time (e.g., 2-4 hours).
     For DNA-PK activation, co-treat with a DNA damaging agent like bleomycin or etoposide.
  - Wash the cells with cold PBS and lyse them in lysis buffer.
  - Determine the protein concentration of the lysates.
  - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
  - Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
  - Detect the protein bands using a chemiluminescent substrate and an imaging system.
  - Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

#### B. GFP-Based Cellular NHEJ Assay

Objective: To quantify the efficiency of NHEJ in living cells treated with CC-115.

- Materials:
  - A cell line stably expressing a GFP-based NHEJ reporter plasmid (e.g., pEJ-GFP)
  - I-Scel expression plasmid
  - Transfection reagent



- o CC-115
- Flow cytometer
- Protocol:
  - Seed the reporter cell line in multi-well plates.
  - Co-transfect the cells with the I-Scel expression plasmid to induce a double-strand break in the GFP reporter gene.
  - Treat the cells with CC-115 or vehicle control immediately after transfection.
  - Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.
  - Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
  - A reduction in the percentage of GFP-positive cells in the CC-115-treated samples indicates inhibition of NHEJ.

### C. Cell Viability and Apoptosis Assays

Objective: To determine the effect of CC-115 on cancer cell proliferation and survival.

- Cell Viability (e.g., CCK-8 or MTT Assay):
  - Seed cells in a 96-well plate and allow them to attach.
  - Treat with a range of CC-115 concentrations for 72 hours.
  - Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's protocol.
  - Measure the absorbance at the appropriate wavelength.
  - Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI<sub>50</sub> (concentration for 50% growth inhibition).
- Apoptosis (e.g., Annexin V/Propidium Iodide Staining):



- Treat cells with CC-115 for 24-48 hours.
- Harvest both adherent and floating cells.
- Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.
- Analyze the stained cells by flow cytometry.
- Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. DNA-PK activity assay [bio-protocol.org]
- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 5. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Assessing CC-115
   Activity]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15614975#protocol-for-assessing-cu-115-activity-in-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com